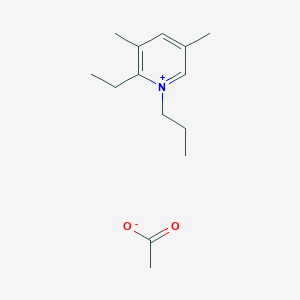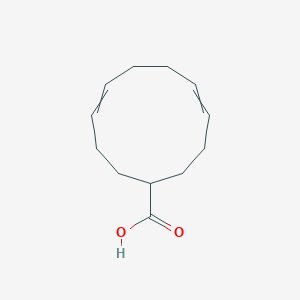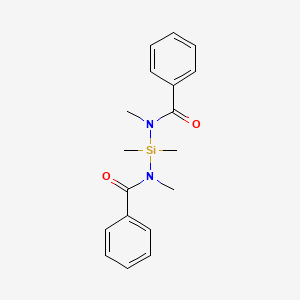
N,N'-(Dimethylsilanediyl)bis(N-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide): is a chemical compound that features a silicon atom bonded to two nitrogen atoms, each of which is further bonded to a methyl group and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) typically involves the reaction of dimethyldichlorosilane with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-methylbenzamide→N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide)+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanol or siloxane derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups of the benzamide moieties.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated silicon compounds.
Scientific Research Applications
Chemistry: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in the study of protein-silicon interactions and the development of silicon-based biomaterials.
Medicine: Research is ongoing into the potential use of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) in drug delivery systems, where its unique structural properties may enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is explored for its applications in the production of high-performance polymers and coatings, where its silicon content can impart desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) exerts its effects is primarily through its ability to interact with various molecular targets. The silicon center can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a range of chemical reactions. The benzamide groups can engage in hydrogen bonding and π-π interactions, further influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
N,N’-(Dimethylsilanediyl)bis(N-ethylacetamide): Similar in structure but with ethyl groups instead of methyl groups.
N,N’-(Dimethylsilanediyl)bis(N-methylacetamide): Similar but with acetamide groups instead of benzamide groups.
Uniqueness: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is unique due to the presence of benzamide groups, which provide additional aromaticity and potential for π-π interactions. This can enhance its stability and reactivity compared to similar compounds with simpler amide groups.
Properties
CAS No. |
95686-83-2 |
|---|---|
Molecular Formula |
C18H22N2O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[[benzoyl(methyl)amino]-dimethylsilyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2Si/c1-19(17(21)15-11-7-5-8-12-15)23(3,4)20(2)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
GRFBROCYALFIFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)[Si](C)(C)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
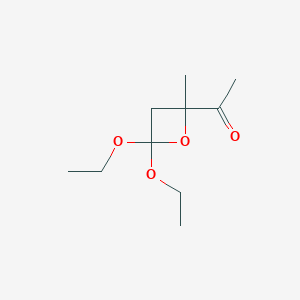
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)



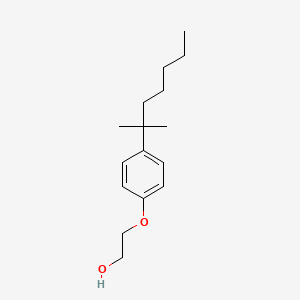
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

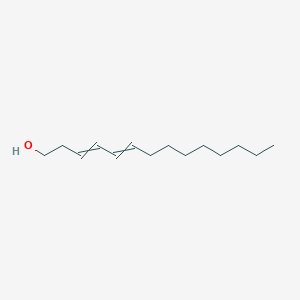
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
